Cas no 1082846-91-0 ((2,6-Dichloro-benzyl)-pyridin-2-yl-amine)

(2,6-Dichloro-benzyl)-pyridin-2-yl-amine 化学的及び物理的性質
名前と識別子
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- (2,6-Dichloro-benzyl)-pyridin-2-yl-amine
- 2-Pyridinamine, N-[(2,6-dichlorophenyl)methyl]-
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- インチ: 1S/C12H10Cl2N2/c13-10-4-3-5-11(14)9(10)8-16-12-6-1-2-7-15-12/h1-7H,8H2,(H,15,16)
- InChIKey: CWLVLNFZAKWQIW-UHFFFAOYSA-N
- ほほえんだ: C1(NCC2=C(Cl)C=CC=C2Cl)=NC=CC=C1
(2,6-Dichloro-benzyl)-pyridin-2-yl-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD606259-1g |
N-(2,6-Dichlorobenzyl)pyridin-2-amine |
1082846-91-0 | 97% | 1g |
¥2541.0 | 2023-03-01 | |
Chemenu | CM485393-1g |
N-(2,6-Dichlorobenzyl)pyridin-2-amine |
1082846-91-0 | 97% | 1g |
$366 | 2023-03-01 | |
Ambeed | A734209-1g |
N-(2,6-Dichlorobenzyl)pyridin-2-amine |
1082846-91-0 | 97% | 1g |
$370.0 | 2024-04-26 |
(2,6-Dichloro-benzyl)-pyridin-2-yl-amine 関連文献
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
(2,6-Dichloro-benzyl)-pyridin-2-yl-amineに関する追加情報
Introduction to (2,6-Dichloro-benzyl)-pyridin-2-yl-amine (CAS No. 1082846-91-0)
(2,6-Dichloro-benzyl)-pyridin-2-yl-amine, with the CAS number 1082846-91-0, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which combines a dichlorobenzyl group with a pyridinyl amine moiety. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for further investigation.
The molecular formula of (2,6-Dichloro-benzyl)-pyridin-2-yl-amine is C13H10Cl2N2, and its molecular weight is approximately 265.13 g/mol. The compound is typically synthesized through a multi-step process involving the reaction of 2,6-dichlorobenzyl chloride with 2-aminopyridine. This synthesis pathway has been well-documented in the literature and is known for its high yield and purity.
In terms of physical properties, (2,6-Dichloro-benzyl)-pyridin-2-yl-amine is a white crystalline solid at room temperature. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility characteristics are crucial for its use in various experimental setups, including biological assays and chemical reactions.
The biological activity of (2,6-Dichloro-benzyl)-pyridin-2-yl-amine has been the subject of several recent studies. One notable area of research involves its potential as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound effectively inhibits the activity of protein kinase C (PKC), a key enzyme implicated in various cellular processes such as cell proliferation and apoptosis. The researchers found that the compound selectively targets PKC without affecting other kinases, making it a promising lead for the development of targeted therapies.
Beyond its enzymatic inhibition properties, (2,6-Dichloro-benzyl)-pyridin-2-yl-amine has also shown potential as an antiproliferative agent. A study conducted by a team at the University of California, Los Angeles (UCLA) demonstrated that this compound significantly reduces the proliferation of cancer cells in vitro. The mechanism underlying this effect is thought to involve the disruption of microtubule dynamics, which are essential for cell division. This finding suggests that (2,6-Dichloro-benzyl)-pyridin-2-yl-amine could be further explored as a potential anticancer agent.
In addition to its direct biological effects, (2,6-Dichloro-benzyl)-pyridin-2-yl-amine has been used as a building block for the synthesis of more complex molecules with enhanced biological activities. For example, researchers at the National Institutes of Health (NIH) have utilized this compound as a starting material to develop novel inhibitors of histone deacetylases (HDACs), which are important epigenetic regulators involved in gene expression and chromatin structure. The resulting compounds have shown promising antitumor activity in preclinical models.
The safety profile of (2,6-Dichloro-benzyl)-pyridin-2-yl-amine has also been evaluated in several studies. Toxicity assessments have indicated that the compound is generally well-tolerated at therapeutic concentrations. However, like many synthetic compounds, it may exhibit some degree of cytotoxicity at higher doses. Therefore, careful dose optimization and safety monitoring are essential when considering its use in therapeutic applications.
In conclusion, (2,6-Dichloro-benzyl)-pyridin-2-yl-amine (CAS No. 1082846-91-0) is a versatile and promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent or as a building block for more complex molecules. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses.
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